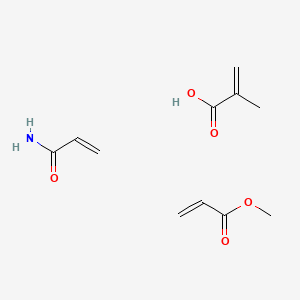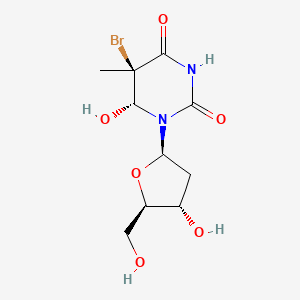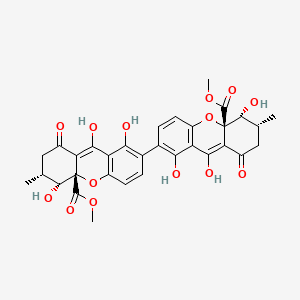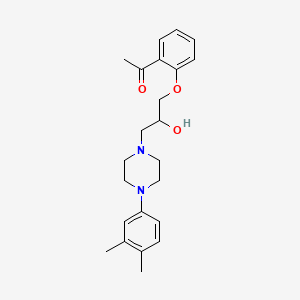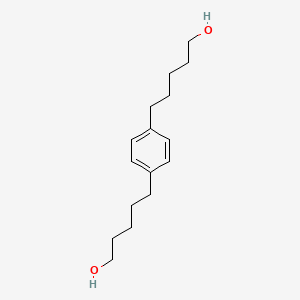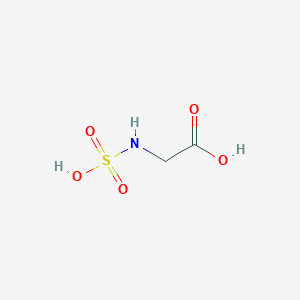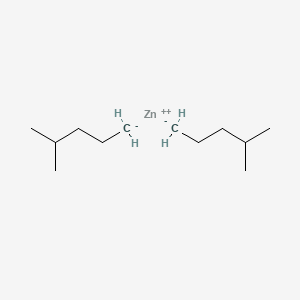
Zinc, bis(4-methylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis(4-methylpentyl)- is an organozinc compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a zinc atom coordinated with two 4-methylpentyl groups, making it a versatile reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis(4-methylpentyl)- typically involves the reaction of zinc chloride with 4-methylpentyl magnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ZnCl2+2C6H13MgBr→Zn(C6H13)2+2MgBrCl
Industrial Production Methods
On an industrial scale, the production of Zinc, bis(4-methylpentyl)- can be achieved through a continuous flow process where zinc chloride and 4-methylpentyl magnesium bromide are reacted in a controlled environment. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, bis(4-methylpentyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and corresponding organic by-products.
Reduction: Can be reduced to elemental zinc under specific conditions.
Substitution: Participates in nucleophilic substitution reactions where the 4-methylpentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as hydrogen peroxide or oxygen gas.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Substitution: Commonly uses nucleophiles such as halides or amines under anhydrous conditions.
Major Products Formed
Oxidation: Zinc oxide and organic by-products.
Reduction: Elemental zinc.
Substitution: Various substituted zinc compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Zinc, bis(4-methylpentyl)- has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-zinc bonds.
Biology: Investigated for its potential role in zinc supplementation and its effects on biological systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialized coatings and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism by which Zinc, bis(4-methylpentyl)- exerts its effects involves the coordination of the zinc atom with various substrates. This coordination facilitates the transfer of zinc ions, which can interact with biological molecules or catalyze chemical reactions. The molecular targets include enzymes and proteins that require zinc as a cofactor, and the pathways involved often relate to oxidative stress and immune response modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc oxide (ZnO)
- Zinc chloride (ZnCl2)
- Zinc sulfate (ZnSO4)
- Zinc nitrate (Zn(NO3)2)
Comparison
Zinc, bis(4-methylpentyl)- is unique due to its organozinc nature, which allows it to participate in organic synthesis reactions that other zinc compounds cannot. Unlike zinc oxide or zinc sulfate, which are primarily used for their ionic properties, Zinc, bis(4-methylpentyl)- is valued for its ability to form stable carbon-zinc bonds, making it a crucial reagent in organic chemistry.
Eigenschaften
CAS-Nummer |
53307-53-2 |
|---|---|
Molekularformel |
C12H26Zn |
Molekulargewicht |
235.7 g/mol |
IUPAC-Name |
zinc;2-methylpentane |
InChI |
InChI=1S/2C6H13.Zn/c2*1-4-5-6(2)3;/h2*6H,1,4-5H2,2-3H3;/q2*-1;+2 |
InChI-Schlüssel |
GGLPFGPIOMLKRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC[CH2-].CC(C)CC[CH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


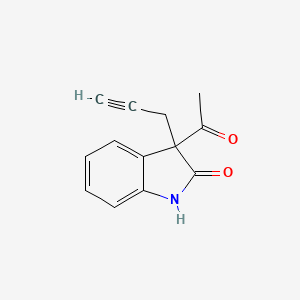

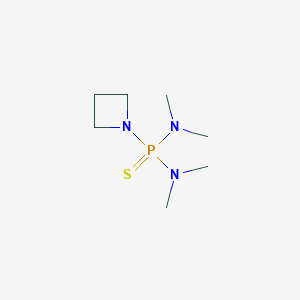

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
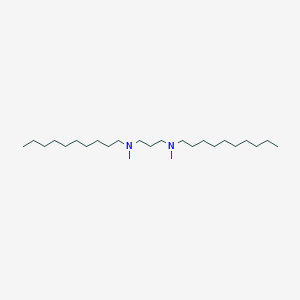
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
